molecular formula C23H20ClN3OS B2706139 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide CAS No. 923195-40-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide

Cat. No.: B2706139
CAS No.: 923195-40-8
M. Wt: 421.94
InChI Key: COAMZCPQFAHNTA-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond by reacting the thiazole derivative with 3-phenyl-N-(pyridin-4-ylmethyl)propanamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles for Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide
  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(pyridin-4-ylmethyl)propanamide
  • N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-methylpropanamide

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide is unique due to the presence of both phenyl and pyridinylmethyl groups, which may enhance its binding affinity and specificity towards certain biological targets. This structural uniqueness can lead to improved pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3OS/c1-16-19(24)8-9-20-22(16)26-23(29-20)27(15-18-11-13-25-14-12-18)21(28)10-7-17-5-3-2-4-6-17/h2-6,8-9,11-14H,7,10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAMZCPQFAHNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N(CC3=CC=NC=C3)C(=O)CCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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